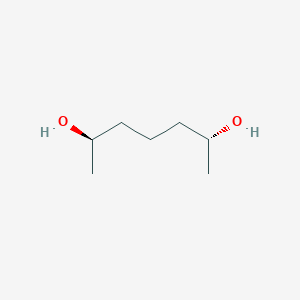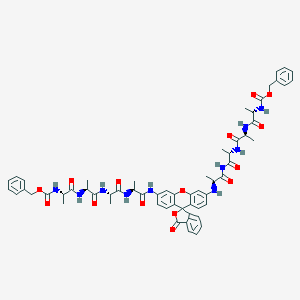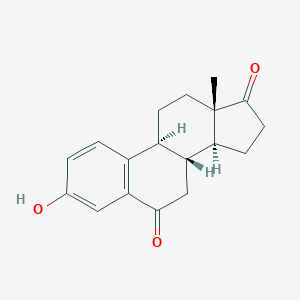
6-Ketoestrone
概要
説明
6-Ketoestrone is not directly mentioned in the provided papers; however, the papers do discuss related compounds and synthetic methods that could be relevant to the study of this compound. For instance, the synthesis of 18-hydroxyestrone, a structurally related compound to estrone, is described, which could provide insights into the synthesis of this compound derivatives . Additionally, the papers discuss various synthetic strategies and chemical reactions that could be applicable to the synthesis and modification of this compound, such as the organocatalytic asymmetric 1,6-additions of beta-ketoesters , and the synthesis of 6-substituted-4-hydroxy-2-pyridinones .
Synthesis Analysis
The synthesis of related compounds involves several innovative approaches that could be adapted for the synthesis of this compound. For example, the synthesis of ketolides, which are 3-oxo-6-O-methylerythromycin derivatives, involves the introduction of a keto function and further modifications of the macrolactone backbone . Similarly, the synthesis of 6-substituted-4-hydroxy-2-pyridinones via intramolecular ketene trapping could potentially be applied to the synthesis of this compound analogs . The formal synthesis of 18-hydroxyestrone also provides a method that could be relevant for synthesizing this compound, as it involves the preparation of intermediates that are structurally similar to estrone .
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the structural analyses of related compounds could provide valuable information. For instance, the organocatalytic asymmetric 1,6-additions to electron-poor dienes described in the papers could help in understanding the stereochemistry and molecular interactions of this compound derivatives . The synthesis of estrone variants based on 6-methoxy-1-vinyl-2-naphthol also involves structural considerations that could be relevant to the molecular structure of this compound .
Chemical Reactions Analysis
The papers describe several chemical reactions that could be relevant to the study of this compound. The ketolides paper discusses the antibacterial activity of the synthesized compounds, which suggests that modifications to the 6-position of erythromycin derivatives can lead to significant biological activity . This could imply that similar modifications to this compound might also affect its biological properties. The organocatalytic asymmetric 1,6-additions of beta-ketoesters and glycine imine provide a method for introducing chirality and functional groups into compounds, which could be useful for modifying this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the papers. However, the synthesis and study of related compounds, such as ketolides and estrone derivatives, involve considerations of solubility, reactivity, and stability that could be extrapolated to this compound . The antibacterial activity of ketolides also suggests that the introduction of a keto function at specific positions can significantly alter the biological properties of a compound .
科学的研究の応用
Neurological Research
Ketamine's Role in Stress-Induced Cocaine Seeking : Research demonstrates that Ketoconazole, a compound similar to ketamine, blocks stress-induced reinstatement of cocaine-seeking behavior in rats. This highlights the potential of certain compounds in studying addiction-related behaviors and stress responses (Mantsch & Goeders, 1999).
Investigating Ketamine's Neuroprotective Properties : A study on the ketogenic diet, which increases ketone bodies including ketamine, reveals its neuroprotective effects against 6-hydroxydopamine neurotoxicity in a rat model of Parkinson's disease. This research highlights the potential therapeutic applications of ketamine and similar compounds in neurodegenerative diseases (Cheng et al., 2009).
Exploring Ketamine's Anti-inflammatory Effects : Studies suggest that ketamine, at certain doses, can modulate levels of inflammatory cytokines, potentially linking its effects to neuroinflammation and neurotoxicity (Li et al., 2017).
Impact of Ketogenic Diet on Seizure Models : Research indicates that ketogenic diet treatments, which elevate ketone bodies including ketamine, can paradoxically worsen seizures in certain models, suggesting a complex interaction with brain activity and energy metabolism (Lucchi et al., 2017).
Anesthetic and Anti-inflammatory Research
Ketamine's Anti-inflammatory Properties in Surgery : Ketamine, administered perioperatively, shows potential in attenuating the inflammatory response to surgery, as evidenced by reduced concentrations of the biomarker interleukin-6 (Dale et al., 2012).
Adenosine's Role in Ketamine's Anti-inflammatory Action : Research suggests that the anti-inflammatory effects of ketamine during sepsis may be mediated by the release of adenosine acting through specific receptors (Mazar et al., 2005).
Safety and Hazards
作用機序
Target of Action
6-Ketoestrone primarily targets the human estrogen receptors, specifically Estrogen Receptor α and β subtypes . These receptors play a crucial role in the regulation of various physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.
Mode of Action
This compound interacts with its targets, the estrogen receptors, by binding to them. This binding can lead to the activation or repression of specific genes that are regulated by these receptors . The compound’s interaction with its targets can result in changes at the cellular level, influencing various physiological processes.
Biochemical Pathways
For instance, they can affect the estrogen catabolic pathways in certain bacteria
特性
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514400 | |
| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1476-34-2 | |
| Record name | 6-Ketoestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Ketoestrone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-ketoestrone in the dipstick immunoassay for detecting pregnancy in mares?
A1: In this specific research [], this compound is not directly measured. Instead, a derivative of this compound, This compound 6-carboxymethyloxime (this compound CMO), is used. This derivative is conjugated to bovine serum albumin (BSA) to form This compound CMO-BSA. This conjugate is then immobilized onto a dipstick and acts as the competition agent in the assay. When a serum sample containing oestrone sulfate (OS) is applied to the dipstick, the OS competes with the immobilized this compound CMO-BSA for binding to the anti-OS monoclonal antibodies conjugated to microspheres.
Q2: Are there any limitations to using this dipstick test based on this compound CMO-BSA?
A2: The research primarily focuses on distinguishing pregnant mares from non-pregnant ones after 100 days of gestation []. While the test effectively differentiates these groups, it doesn't provide specific information about gestational age or potential variations in OS levels within the pregnancy period. Further research would be necessary to explore its accuracy and reliability for earlier pregnancy detection or other diagnostic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




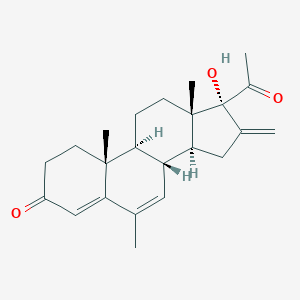

![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

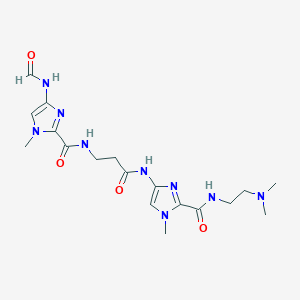
![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)

